Hendecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

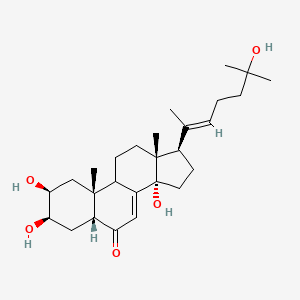

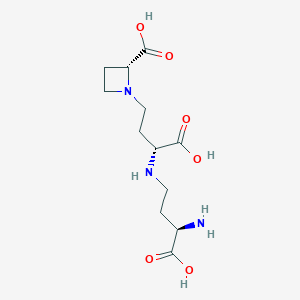

Undecanoate is a medium-chain fatty acid anion that is the conjugate base of undecanoic acid; used in tandem with testosterone cation in the treatment of male hypogonadism. Major species at pH 7.3. It has a role as a human metabolite. It is a medium-chain fatty acid anion and a straight-chain saturated fatty acid anion. It is a conjugate base of an undecanoic acid.

Scientific Research Applications

Catalytic Activity in Ethylene Oligomerization

Hendecanoate derivatives, such as 1,1-(Bicyclononyl-9-phosphino)hendecanoic acid and potassium 1,1-(biscyclohexylphosphino) hendecylate, have been synthesized and utilized in catalytic processes. A study by Luo and Li (2000) highlights the use of a model nickel complex containing a hendecanoate derivative for the oligomerization of ethylene to linear α-olefins. This research demonstrated the efficiency of large chelate ring nickel complexes, like those containing hendecanoate, in catalysis compared to six-membered ring chelate nickel complexes (He‐Kuan Luo & Da-gang Li, 2000).

Biochemical Properties and Applications

A hendeca-peptide with angiotensin I-converting enzyme (ACE) inhibitory activity, derived from algae protein waste, was investigated for its potential in blood pressure regulation and fluid balance. This peptide, isolated from pepsin hydrolysate, demonstrated significant ACE inhibitory activity and stability under various conditions, suggesting its potential therapeutic applications (I.-Chuan Sheih, T. J. Fang & Tung-Kung Wu, 2009).

Potential in Regenerative Medicine and Drug Delivery

Polyhydroxyalkanonate, a biodegradable material, has been extensively researched for its application in the medical and pharmaceutical fields. Ueda and Tabata (2003) review the current clinical applications and trials of polyhydroxyalkanonate products, emphasizing their biodegradability, biocompatibility, and toxicological safety. These materials have been developed into various formulations, like mono-fibers and injectable particles, for diverse purposes in drug delivery systems, tissue engineering, and regenerative medicine (H. Ueda & Y. Tabata, 2003).

Biodegradable Plastics Production

The production of polyhydroxyalcanoates (PHAs), which are biodegradable plastics, has been explored using milk whey and dairy wastewater activated sludge. Bosco and Chiampo (2010) found effective production of PHAs under certain conditions, highlighting the potential of utilizing dairy residues in producing environmentally friendly plastics (F. Bosco & F. Chiampo, 2010).

Novel Applications in Cancer Research

In cancer research, compounds extracted from marine organisms, including Sea pen, have shown promising anti-cancer properties. A study by Sharifi et al. (2020) identified specific compounds like Hexadecanoic acid and 2-Hexadecanol from Sea pen, which demonstrated cytotoxic effects and induced apoptosis in human breast cancer and cervical cancer cell lines. This study underscores the potential of marine-derived compounds in cancer therapy (S. Sharifi et al., 2020).

properties

Product Name |

Hendecanoate |

|---|---|

Molecular Formula |

C11H21O2- |

Molecular Weight |

185.28 g/mol |

IUPAC Name |

undecanoate |

InChI |

InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13)/p-1 |

InChI Key |

ZDPHROOEEOARMN-UHFFFAOYSA-M |

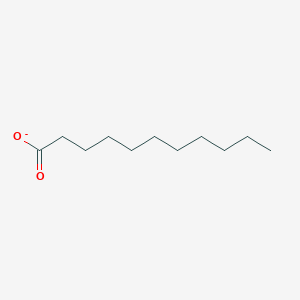

SMILES |

CCCCCCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[2-(1-piperidinyl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1255310.png)

![(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione](/img/structure/B1255315.png)

![(3R,3aS,7R,7aS)-2-benzyl-3-[4-fluoro-3-[(E)-2-phenylethenyl]phenyl]-7-methyl-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1255317.png)

![1-(3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-yl)-ethanone](/img/structure/B1255319.png)

![(2,6-Difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]methanone](/img/structure/B1255320.png)

![2-[4-[(6-Ethoxy-2-quinolinyl)methyl]-1-(3-thiophenylmethyl)-2-piperazinyl]ethanol](/img/structure/B1255330.png)

![N-[4-(4-methylphenyl)-2-thiazolyl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B1255332.png)